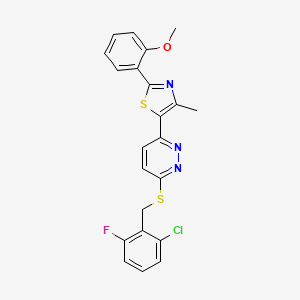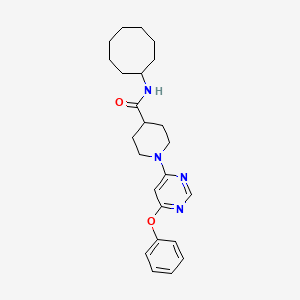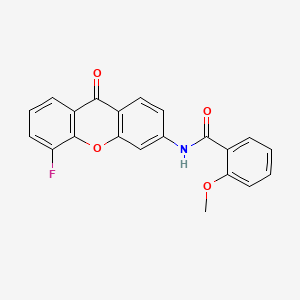![molecular formula C23H20ClN5O3S B2392191 2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 888416-06-6](/img/structure/B2392191.png)
2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The pyrimidine ring occurs in many important biological compounds, such as the nucleobases cytosine, thymine, and uracil .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a pyrimidine ring, a thioether group, and an acetamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the thioether group might be involved in oxidation-reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyrimidine ring could make the compound a weak base and soluble in water . The exact properties would need to be determined through experimental analysis .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Research has demonstrated that derivatives of pyrimidinones and oxazinones, synthesized using related chemical frameworks, exhibit significant antimicrobial and antifungal activities. These compounds have been compared with standard drugs like streptomycin and fusidic acid, indicating their potential as new therapeutic agents in treating infections caused by bacteria and fungi (Hossan et al., 2012).
Anti-inflammatory Agents
Several studies have focused on synthesizing derivatives with pyrimidine and thiophene moieties, showing promising results as anti-inflammatory agents. The incorporation of different substituents has been found to enhance the compound's anti-inflammatory properties, potentially offering new avenues for the treatment of inflammation-related disorders (Amr et al., 2007).
Anticancer Properties
Compounds within this chemical family have also been investigated for their anticancer properties. Specific derivatives have demonstrated antiproliferative activity against various cancer cell lines, including human breast cancer cells. The research indicates a structural, concentration, and time-dependent activation, suggesting the potential for these compounds to be developed into effective anticancer drugs (Atapour-Mashhad et al., 2017).
Central Nervous System (CNS) Depressant Activity
Another area of interest is the compound's potential as a CNS depressant. Derivatives have been synthesized and screened for their sedative properties, revealing marked sedative action in specific compounds. This suggests their use in developing new medications for conditions requiring CNS depressant activity (Manjunath et al., 1997).
Mécanisme D'action
Target of Action
Similar compounds with a pyrimidine moiety have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway, promoting cell proliferation and survival .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Action Environment
It is known that environmental factors can influence the pharmacokinetics and pharmacodynamics of similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-27(14-9-5-4-6-10-14)17(30)13-33-21-18-20(28(2)23(32)29(3)22(18)31)25-19(26-21)15-11-7-8-12-16(15)24/h4-12H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQFYQUWMAFKPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2392109.png)

![N-(2,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2392113.png)
![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)
![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)
![1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2392118.png)

![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)


![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2392127.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)
